(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of a 3,4,5-trifluorophenylmagnesium bromide with an appropriate cyclopropane precursor under controlled conditions. For example, to a solution of the precursor in tetrahydrofuran (THF) cooled in an ice-water bath, 3,4,5-trifluorophenylmagnesium bromide is added .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,5-Difluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,4,5-Trichlorophenyl)cyclopropan-1-amine
Uniqueness
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H8F3N |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8F3N/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 |
InChI Key |
WLHMNWIKAFDIJR-YLWLKBPMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.